1-Hydroxybaccatin I
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Overview
Description
1-Hydroxybaccatin I is a natural product found in Taxus wallichiana, Taxus brevifolia, and Taxus cuspidata with data available.
Scientific Research Applications
Microbial Transformation
1-Hydroxybaccatin I undergoes biotransformation when exposed to the filamentous fungus Aspergillus niger, resulting in the production of new taxane diterpenoids. This process is significant in the synthesis of complex diterpenoids, which have potential applications in medicinal chemistry (Shen et al., 2003).
Anti-inflammatory and Antinociceptive Activities
Research has highlighted the anti-inflammatory and antinociceptive properties of this compound, among other taxoids. These properties are particularly notable in the context of pharmacological applications for pain management and inflammation control (Kuepeli et al., 2003).
Synthesis of Anticancer Compounds
This compound is a precursor in the synthesis of various anticancer compounds. For example, it is used in the synthesis of 14beta-hydroxybaccatin III, which is a starting material for second-generation anticancer taxoids like ortataxel (Baldelli et al., 2003).
Synthesis of Modified Taxane Analogues
This compound serves as a substrate in the synthesis of modified taxane analogues, which have demonstrated promising in vitro antitumor activity. This application is vital in the development of new chemotherapeutic agents (Tang et al., 2018).
Genetic Engineering in Yeast
The biosynthetic genes of this compound have been genetically engineered in Saccharomyces cerevisiae (yeast). This research is foundational in exploring microbial production of Taxol precursors, potentially revolutionizing the supply of these crucial anticancer compounds (DeJong et al., 2006).
Properties
Molecular Formula |
C32H44O14 |
---|---|
Molecular Weight |
652.7 g/mol |
IUPAC Name |
[(1'S,2R,2'S,3'R,5'S,7'S,8'S,9'R,10'R,13'S)-2',5',9',10',13'-pentaacetyloxy-1'-hydroxy-8',12',15',15'-tetramethylspiro[oxirane-2,4'-tricyclo[9.3.1.03,8]pentadec-11-ene]-7'-yl] acetate |
InChI |
InChI=1S/C32H44O14/c1-14-21(41-15(2)33)12-32(39)28(46-20(7)38)26-30(10,22(42-16(3)34)11-23(43-17(4)35)31(26)13-40-31)27(45-19(6)37)25(44-18(5)36)24(14)29(32,8)9/h21-23,25-28,39H,11-13H2,1-10H3/t21-,22-,23-,25+,26-,27-,28-,30+,31+,32+/m0/s1 |
InChI Key |
LUTPIRPNUNHFEV-MBMCFSISSA-N |
Isomeric SMILES |
CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]([C@@]4([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)C)O)OC(=O)C)CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C |
SMILES |
CC1=C2C(C(C3(C(CC(C4(C3C(C(C2(C)C)(CC1OC(=O)C)O)OC(=O)C)CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1=C2C(C(C3(C(CC(C4(C3C(C(C2(C)C)(CC1OC(=O)C)O)OC(=O)C)CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C |
Synonyms |
1-hydroxy-baccatin I 1-hydroxybaccatin I |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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